1-Boc-4-(4-bromobutyl)piperidine
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Overview
Description
1-Boc-4-(4-bromobutyl)piperidine, also known as tert-butyl 4-(4-bromobutyl)-1-piperidinecarboxylate, is a chemical compound with the molecular formula C14H26BrNO2 and a molecular weight of 320.27 g/mol . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of gpr119 selective agonists , which suggests that GPR119, a G protein-coupled receptor involved in glucose homeostasis, could be a potential target.
Mode of Action
Given its use in the synthesis of GPR119 agonists , it can be inferred that it might interact with this receptor, leading to changes in cellular signaling pathways
Preparation Methods
The synthesis of 1-Boc-4-(4-bromobutyl)piperidine involves several steps. One common method starts with 4-N-Boc-piperidine-methanol, which is dissolved in diethyl ether. Carbon tetrabromide and triphenylphosphine are then added at room temperature to facilitate the reaction. This method is efficient and yields the desired product with high purity.
Chemical Reactions Analysis
1-Boc-4-(4-bromobutyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of different oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(4-bromobutyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Comparison with Similar Compounds
1-Boc-4-(4-bromobutyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-piperidone:
1-Boc-4-(4-bromophenoxy)piperidine: This compound has a similar structure but with a bromophenoxy group instead of a bromobutyl group.
Properties
IUPAC Name |
tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h12H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSNDRCACPSZIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438711 |
Source
|
Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142355-81-5 |
Source
|
Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 142355-81-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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